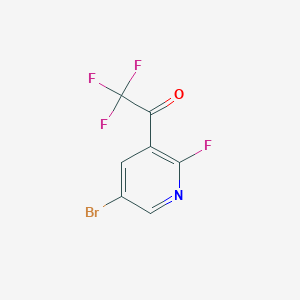

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one” is a chemical compound with the molecular formula C7H5BrFNO . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .

Synthesis Analysis

The synthesis of this compound involves the use of dipyridinium dichromate in dichloromethane at 0 - 20℃ for 48 hours . A solution of pyridinium dichromate is brought to 0° C. and a solution of 1-(5-bromo-2-fluoropyridin-3-yl)ethanol is added. The reaction is allowed to warm to room temperature and stirred for 48 hours. The mixture is then filtered through Celite, washed with DCM, and concentrated to afford 1-(5-bromo-2-fluoropyridin-3-yl)ethanone .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(=O)c1ncc(Br)cc1F . This indicates that the compound contains a bromo-fluoropyridinyl group attached to a trifluoroethanone group . Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.02 . It is a solid at room temperature . Its physicochemical properties, such as solubility and lipophilicity, suggest that it has high GI absorption and is BBB permeant .Wissenschaftliche Forschungsanwendungen

Fluorine-18 Labelling

1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one serves as a precursor in the synthesis of fluorine-18 labeled compounds, such as [18F]FPyKYNE, through nucleophilic aromatic substitution reactions. This application is crucial in the development of radiotracers for positron emission tomography (PET), aiding in molecular imaging and diagnostic medicine. The compound's design facilitates the incorporation of fluorine-18 into macromolecules using click chemistry, enhancing the efficiency of radiotracer synthesis (Kuhnast et al., 2008).

Synthesis of Fluoro Olefins

The compound is instrumental in generating dibromofluoromethyllithium from tribromofluoromethane, which further reacts with aldehydes or ketones to yield fluorinated alcohols. These alcohols are precursors to various fluoro olefins, demonstrating the compound's versatility in synthesizing fluorinated organic compounds. Such fluoro olefins find applications in pharmaceuticals and agrochemicals due to their unique properties (Shimizu et al., 1998).

Halogen-rich Intermediate Synthesis

The structural complexity of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one facilitates its use as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. These intermediates are significant in medicinal chemistry for developing new drugs and exploring novel chemical reactions (Wu et al., 2022).

Photoredox Catalysis

In photoredox catalysis, the compound contributes to the fluoromethylation of carbon-carbon multiple bonds, showcasing its role in the synthesis of trifluoromethyl and difluoromethyl groups-containing compounds. These groups are pivotal in designing molecules with improved biological activity and stability, underscoring the compound's utility in fine-tuning the properties of pharmaceuticals and agrochemicals (Koike & Akita, 2016).

SuFEx Clickable Reagent

The compound's structure allows for its use in sulfur(vi) fluoride exchange (SuFEx) chemistry, acting as a SuFEx clickable reagent. This application is vital for synthesizing functionalized isoxazoles with sulfonyl fluoride moieties, which are significant in drug discovery for their potential biological activities (Leng & Qin, 2018).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.56 (iLOGP), 1.66 (XLOGP3), 2.61 (WLOGP), 1.31 (MLOGP), and 2.75 (SILICOS-IT), with a consensus Log Po/w of 1.98 .

Result of Action

The molecular and cellular effects of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one’s action are currently unknown

Eigenschaften

IUPAC Name |

1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO/c8-3-1-4(6(9)13-2-3)5(14)7(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGHOBNBVGCYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)C(F)(F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)

![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)

![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)